Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate
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Description
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate, also known as MDP2P, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid with a molecular weight of 221.28 g/mol, and its chemical formula is C12H15NO2. MDP2P is a precursor to the synthesis of various drugs and is used in the production of amphetamines and other psychoactive substances.
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been explored for their synthesis and characterization properties. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dyes from similar precursors demonstrates the compound's utility in dye production, characterized using techniques like NMR and FTIR to analyze its structure and properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Polymer Science
In polymer science, derivatives of this compound have been utilized to create novel copolymers, highlighting their application in material engineering. The study on trisubstituted ethylenes and styrene derivatives, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, showcases the development of high glass transition temperature copolymers, indicating potential for advanced material applications (Kim et al., 1999).
Organic Electronics and Sensitizers
The compound's derivatives have been investigated in the context of organic electronics, particularly in solar cell applications. The engineering of organic sensitizers incorporating structures related to methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate has led to significant improvements in photovoltaic performance, demonstrating the compound's relevance in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-6-4-5-7-11(10)8-13(2,9-14)12(15)16-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDFZBHNZNIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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